molecular formula C23H31N3O3S B2760132 N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-15-9

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2760132
CAS No.: 690245-15-9
M. Wt: 429.58
InChI Key: HLTRPRRXYWMHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that features a piperazine moiety, which is often found in biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-6-25-11-13-26(14-12-25)23(27)20-7-9-21(10-8-20)24-30(28,29)22-18(4)16(2)15-17(3)19(22)5/h7-10,15,24H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRPRRXYWMHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.